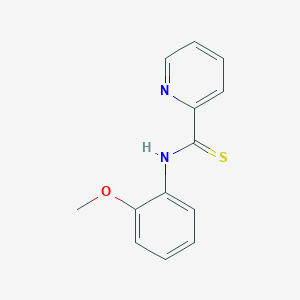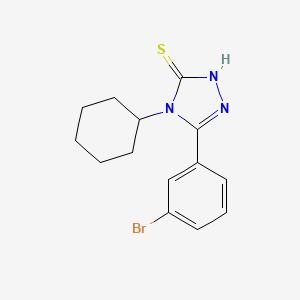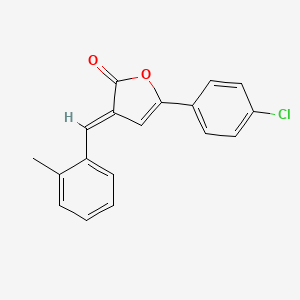![molecular formula C16H16N2O2 B5732126 4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide, also known as MPACI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPACI is a derivative of the well-known drug, aspirin, and has been found to exhibit promising properties that make it a potential candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to promote inflammation and pain, and their overproduction has been linked to various diseases such as cancer.
Biochemical and physiological effects:
4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis. It has also been found to have antiplatelet effects, which can help prevent blood clots and reduce the risk of heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide in laboratory experiments is its potential anti-cancer properties. It has also been found to have anti-inflammatory and antiplatelet effects, which can be useful in studying various diseases. However, one of the limitations of using 4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions that can be explored in the study of 4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide. One area of research is to further investigate its anti-cancer properties and potential use in cancer treatment. Another area of research is to explore its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further studies can be conducted to better understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide involves the reaction of 4-methylaminobenzoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the final product, 4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide.
Aplicaciones Científicas De Investigación
4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been found to have potential applications in various areas of scientific research. One of the most significant areas of application is in the field of cancer research. Studies have shown that 4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to induce cell death in cancer cells, making it a potential candidate for use in cancer treatment.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)16(17)18-20-15(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXUCKNWHKSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
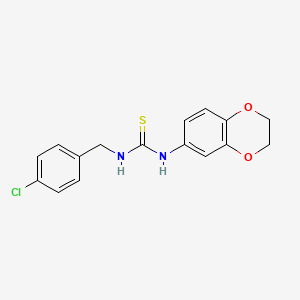
![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
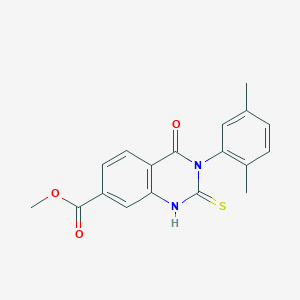
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
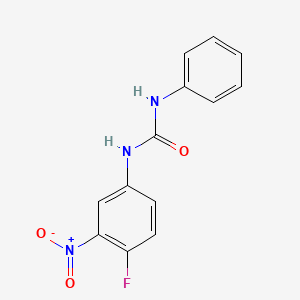
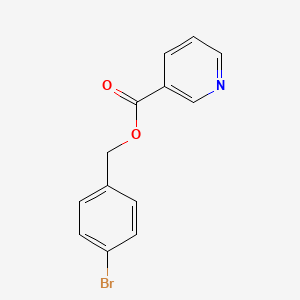
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
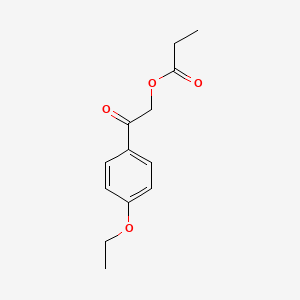
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)
